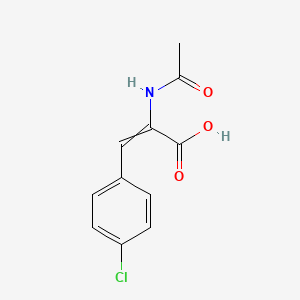

![molecular formula C11H8ClNO2 B1302490 1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone CAS No. 37091-33-1](/img/structure/B1302490.png)

1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

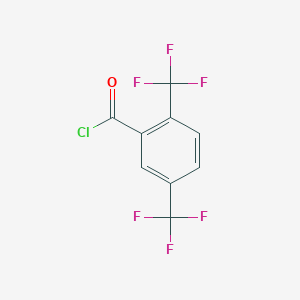

“1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a molecular weight of 221.64 and its SMILES string is CC(=O)c1cc(no1)-c2ccc(Cl)cc2 .

Molecular Structure Analysis

The molecular structure of “1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone” is characterized by the presence of an isoxazole ring attached to a 4-chlorophenyl group and an ethanone group . The structure exhibits C–H…N intermolecular interactions .

Physical And Chemical Properties Analysis

“1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone” has a molecular weight of 221.64 . Its SMILES string is CC(=O)c1cc(no1)-c2ccc(Cl)cc2, which represents its molecular structure .

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole

- Summary of the Application : This compound is used in the synthesis of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles. These pyrazoles show different colors in different solvents when an electron withdrawing group is attached to acetophenone .

- Methods of Application : The synthesis involves cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .

- Results or Outcomes : The synthesized 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . The compound also has excellent selectivity for Ag+ detection .

Application 2: Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides

- Summary of the Application : This compound is used in the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, which have shown antiviral activity .

- Methods of Application : The synthesis involves starting from 4-chlorobenzoic acid, and through a six-step process, 10 new 5- (4-chlorophenyl)- N -substituted- N -1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized .

- Results or Outcomes : The bioassay tests showed that some of these compounds possessed certain anti-tobacco mosaic virus activity .

Application 3: Fluorescent and Photoluminescent Materials

- Summary of the Application : This compound is used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which have excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance .

- Methods of Application : The synthesis involves cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .

- Results or Outcomes : The synthesized 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . The compound also has excellent selectivity for Ag+ detection .

Application 4: Antiviral Activity

- Summary of the Application : Indole derivatives, which can be synthesized from this compound, possess various biological activities, including antiviral activity .

- Methods of Application : The synthesis involves starting from 4-chlorobenzoic acid, and through a six-step process, 10 new 5- (4-chlorophenyl)- N -substituted- N -1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized .

- Results or Outcomes : The bioassay tests showed that some of these compounds possessed certain anti-tobacco mosaic virus activity .

Application 5: Photoluminescent Materials

- Summary of the Application : This compound is used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which can be used as photoluminescent materials .

- Methods of Application : The synthesis involves cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .

- Results or Outcomes : The synthesized 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . The compound also has excellent selectivity for Ag+ detection .

Application 6: Antiviral Activity

- Summary of the Application : Indole derivatives, which can be synthesized from this compound, possess various biological activities, including antiviral activity .

- Methods of Application : The synthesis involves starting from 4-chlorobenzoic acid, and through a six-step process, 10 new 5- (4-chlorophenyl)- N -substituted- N -1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized .

- Results or Outcomes : The bioassay tests showed that some of these compounds possessed certain anti-tobacco mosaic virus activity .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMZTZBXSLVZBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372591 |

Source

|

| Record name | 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone | |

CAS RN |

37091-33-1 |

Source

|

| Record name | 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea](/img/structure/B1302413.png)

![1-Thia-4-azaspiro[4.4]nonan-3-one](/img/structure/B1302426.png)

![methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1302431.png)

![8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B1302432.png)

![Thieno[3,2-b]thiophene-2-carbohydrazide](/img/structure/B1302434.png)